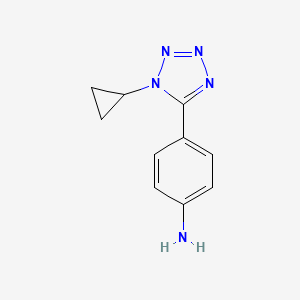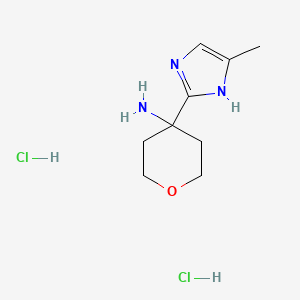
4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine dihydrochloride is a heterocyclic compound with a five-membered ring containing three carbon atoms, two nitrogen atoms, and four hydrogen atoms. It is also known as 1,3-diazole . The imidazole moiety plays a crucial role in various natural products, including histidine, purine, histamine, and DNA-based structures. Due to its broad range of chemical and biological properties, imidazole has become an essential synthon in drug development .
Molecular Structure Analysis
The molecular formula of This compound is C₄H₆N₂ . The compound consists of an imidazole ring fused to an oxan-4-amine moiety. The methyl group at position 4 of the imidazole ring contributes to its unique structure. The dihydrochloride salt form indicates the presence of two chloride ions. The molecular weight is approximately 82.1 g/mol .
Chemical Reactions Analysis
The compound’s reactivity depends on the imidazole ring and the oxan-4-amine group. It may participate in various reactions, such as nucleophilic substitutions, cyclizations, and condensations. Researchers have explored its potential as a building block for the synthesis of more complex molecules. Specific reaction pathways and functional group transformations can be investigated further in relevant literature .
Physical And Chemical Properties Analysis
科学的研究の応用
Molecular Structure and Docking Studies
A study focused on a molecule similar to 4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine dihydrochloride, specifically 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, revealed its significant role in hypertension treatment as a potential I1 imidazoline receptor agonist. The research employed both experimental and theoretical techniques, such as FT-IR, FT-Raman, NMR, and DFT, to investigate the molecular structure. Quantum mechanical calculations provided insights into the molecule's structure and electronic energies, highlighting its potential in biological, physical, pharmaceutical, and medicinal applications (S. Aayisha et al., 2019).
Analytical Chemistry and Mass Spectrometry
The analysis and distinction between N-methylated imidazolinones using mass spectrometric techniques were discussed in a study focusing on a new class of herbicides. This research developed methods for separating and identifying two isomeric N-methylated derivatives, contributing to analytical chemistry by enhancing the understanding of complex mixtures and the chemical structures of imidazolinone derivatives (S. Cardaciotto et al., 1987).
Role in Advanced Glycation End-Products Formation
Methylglyoxal, a highly reactive alpha-oxoaldehyde that forms advanced glycation end-products (AGEs), has been studied for its modification of arginine and lysine residues in proteins. These modifications lead to the formation of compounds like N(delta)-(5-methyl-4-imidazolon-2-yl)-L-ornithine (MG-H1), which are associated with complications of diabetes and some neurodegenerative diseases. This research underlines the importance of understanding the biochemical pathways and impacts of methylglyoxal and related compounds in disease progression (I. Nemet et al., 2006).
作用機序
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They are key components in many functional molecules used in a variety of applications .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives have been known to interact with a variety of biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives have been reported to show different biological activities .
特性
IUPAC Name |
4-(5-methyl-1H-imidazol-2-yl)oxan-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-7-6-11-8(12-7)9(10)2-4-13-5-3-9;;/h6H,2-5,10H2,1H3,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJYLKAKLKARMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2(CCOCC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2967784.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2967786.png)
![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2967789.png)
![2-((4-bromobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2967790.png)
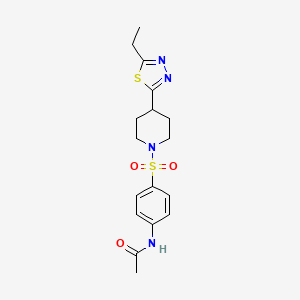
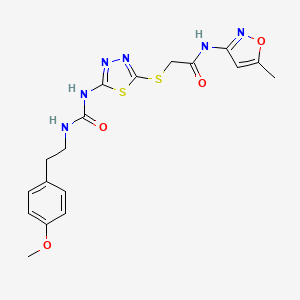
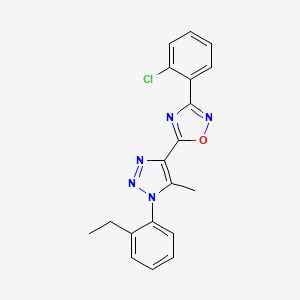
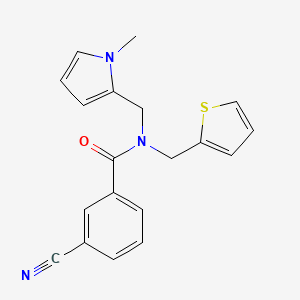
![7-Cyclopentyl-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2967796.png)




